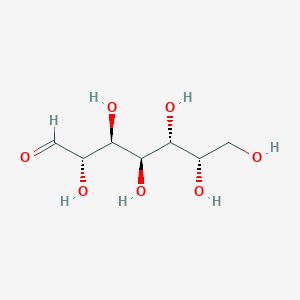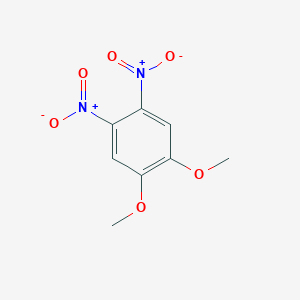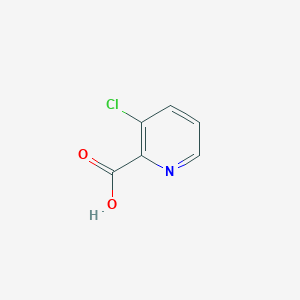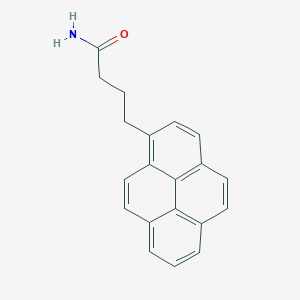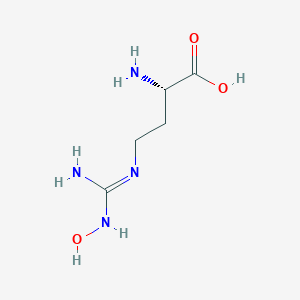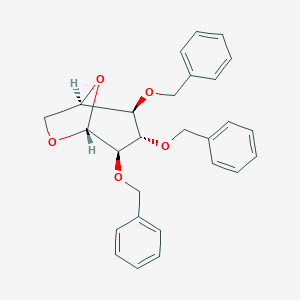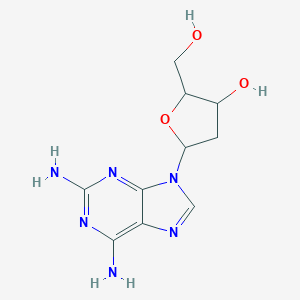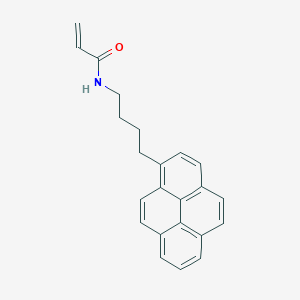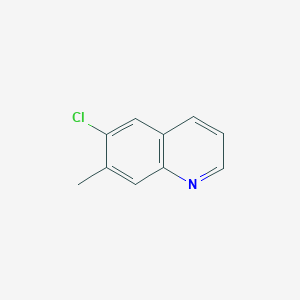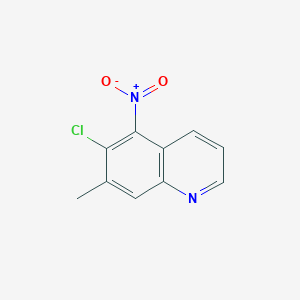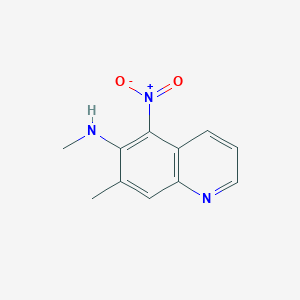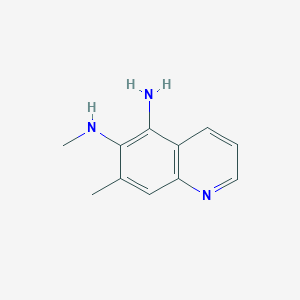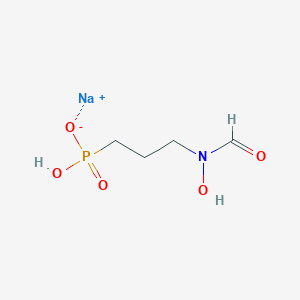
Fosmidomycin-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosmidomycin Sodium is an antibiotic that was originally isolated from culture broths of bacteria of the genus Streptomyces . It specifically inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is crucial for the survival of many pathogens, making Fosmidomycin Sodium a valuable compound in the fight against infectious diseases .
Wissenschaftliche Forschungsanwendungen
Fosmidomycin Sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of phosphonate antibiotics.
Biology: It serves as a tool to investigate the non-mevalonate pathway in various organisms.
Wirkmechanismus
Target of Action
Fosmidomycin Sodium Salt primarily targets the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) . This enzyme plays a crucial role in the non-mevalonate pathway for isoprenoid biosynthesis in Gram-negative, Gram-positive bacteria, plants, and the parasite causing the most virulent form of malaria, Plasmodium falciparum .
Mode of Action
Fosmidomycin Sodium Salt acts as an inhibitor of DXR . By inhibiting this enzyme, it disrupts the non-mevalonate pathway, which is essential for the survival of certain pathogenic organisms .
Biochemical Pathways
The compound affects the non-mevalonate pathway for isoprenoid biosynthesis . Isoprenoids are vital components of various biological molecules. By inhibiting DXR, Fosmidomycin Sodium Salt disrupts the production of these essential isoprenoids, leading to the death of the pathogenic organisms .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Fosmidomycin Sodium Salt have been studied in rats and dogs . After intravenous administration, the compound is mainly excreted in the urine . The serum level data after intravenous administration closely fitted a 3-compartment open model with first-order kinetics . .
Result of Action
The inhibition of the non-mevalonate pathway by Fosmidomycin Sodium Salt leads to the death of the pathogenic organisms . This makes it a potent antibiotic and antimalarial compound .
Biochemische Analyse
Biochemical Properties
Fosmidomycin Sodium Salt plays a crucial role in biochemical reactions. It interacts with the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which is involved in the first step in the nonmevalonate pathway for isoprenoid biosynthesis . This interaction inhibits the function of DXR, thereby affecting the production of isoprenoids .
Cellular Effects
Fosmidomycin Sodium Salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to possess activity against Plasmodium falciparum in vitro .
Molecular Mechanism
The molecular mechanism of action of Fosmidomycin Sodium Salt involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It acts as an inhibitor of DXR, an enzyme involved in the nonmevalonate pathway for isoprenoid biosynthesis . By inhibiting DXR, Fosmidomycin Sodium Salt disrupts the production of isoprenoids, which are essential components of various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fosmidomycin Sodium Salt change over time. It has been suggested that endogenous oxidative stress is one consequence of exposures to Fosmidomycin Sodium Salt, likely through the temporal depletion of intracellular isoprenoids .
Dosage Effects in Animal Models
The effects of Fosmidomycin Sodium Salt vary with different dosages in animal models. It has been shown to possess activity against Plasmodium falciparum in the mouse model
Metabolic Pathways
Fosmidomycin Sodium Salt is involved in the nonmevalonate pathway for isoprenoid biosynthesis . It interacts with the enzyme DXR, which catalyzes the first committed step in this pathway .
Vorbereitungsmethoden
The synthesis of Fosmidomycin Sodium involves several steps. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds . Industrial production methods often employ large-scale fermentation processes using genetically modified strains of Streptomyces to produce Fosmidomycin Sodium in significant quantities .
Analyse Chemischer Reaktionen
Fosmidomycin Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
Reduction: The reduction of the carbonyl group back to a hydroxyl group using reducing agents.
Substitution: The substitution of the hydroxyl group with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Fosmidomycin Sodium is unique due to its specific inhibition of the non-mevalonate pathway. Similar compounds include:
Fosfomycin: Another phosphonate antibiotic that inhibits a different enzyme in bacterial cell wall synthesis.
Artemisinin: An antimalarial compound that targets a different pathway in the malaria parasite.
Aminochloroquinoline: A compound used in combination with Fosmidomycin Sodium to enhance its antimalarial activity. Fosmidomycin Sodium stands out due to its high specificity and effectiveness against pathogens that rely solely on the non-mevalonate pathway.
Eigenschaften
CAS-Nummer |
66508-37-0 |
|---|---|
Molekularformel |
C4H10NNaO5P |
Molekulargewicht |
206.09 g/mol |
IUPAC-Name |
sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate |
InChI |
InChI=1S/C4H10NO5P.Na/c6-4-5(7)2-1-3-11(8,9)10;/h4,7H,1-3H2,(H2,8,9,10); |
InChI-Schlüssel |
UNOCMUZMZPAPAR-UHFFFAOYSA-N |
SMILES |
C(CN(C=O)O)CP(=O)(O)[O-].[Na+] |
Kanonische SMILES |
C(CN(C=O)O)CP(=O)(O)O.[Na] |
Aussehen |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
66508-37-0 |
Verwandte CAS-Nummern |
66508-53-0 (Parent) |
Synonyme |
3-(N-formyl-N-hydroxy)aminopropylphosphonic acid fosfidomycin fosmidomycin fosmidomycin monoammonium salt fosmidomycin monopotassium salt fosmidomycin monosodium salt fosmidomycin sodium fosmidomycin sodium salt FR-31564 phosphonic acid, (3-(formylhydroxyamino)propyl)-, monosodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


